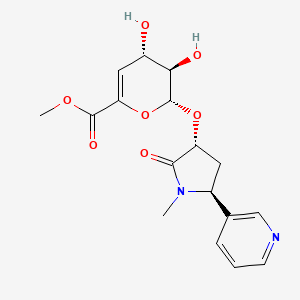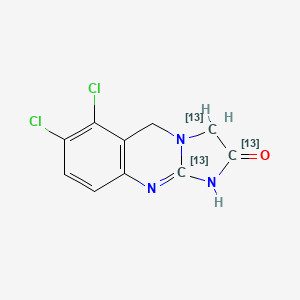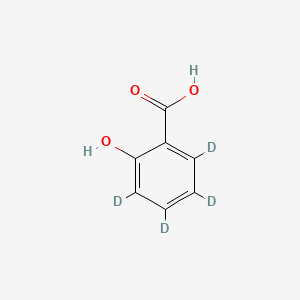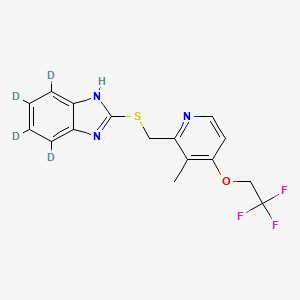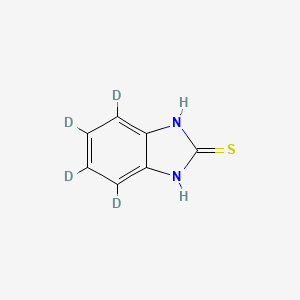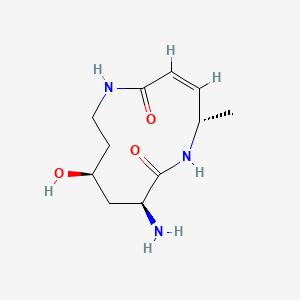
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is a cyclic amine derived from the enzymatic degradation of glidobactins, which are lipopeptide antibiotics. It is a key intermediate in the synthesis of acyl analogues of glidobactin and has significant applications in the field of antibiotics .
准备方法
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is primarily prepared through enzymatic degradation of glidobactins. The process involves the use of a bacterial strain of Pseudomonas sp. that exhibits glidobactin deacylating activity. The enzymatic treatment of glidobactins results in the formation of glidobamine and other degradation products . Industrial production methods for glidobamine involve the fermentation of Polyangium brachysporum sp. nov. strain ATCC53080, followed by enzymatic cleavage using specific acylases .
化学反应分析
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acyl analogues of glidobactin.
Biology: this compound is studied for its role in the enzymatic degradation of lipopeptide antibiotics.
Industry: This compound is used in the industrial production of semisynthetic analogues of antibiotics.
作用机制
The mechanism of action of glidobamine involves its role as an intermediate in the enzymatic degradation of glidobactins. It is formed through the cleavage of glidobactin A by papain at specific sites, resulting in the formation of glidobamine and other degradation products. This process is crucial for the synthesis of diverse semisynthetic analogues of glidobactin .
相似化合物的比较
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is unique compared to other similar compounds due to its specific role in the degradation of glidobactins and its applications in antibiotic synthesis. Similar compounds include other cyclic amines and lipopeptide antibiotics, but glidobamine stands out due to its specific enzymatic formation and its role as an intermediate in the synthesis of acyl analogues of glidobactin .
属性
CAS 编号 |
108351-42-4 |
|---|---|
分子式 |
C11H19N3O3 |
分子量 |
241.291 |
IUPAC 名称 |
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
InChI 键 |
LQWFNYXYRHQGHO-ACSLGPAPSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


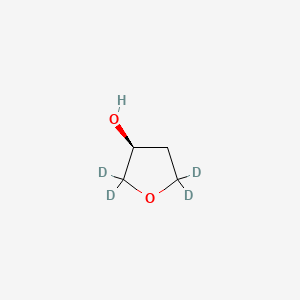
![N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine](/img/structure/B562720.png)
![7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B562721.png)
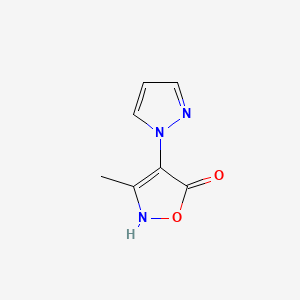
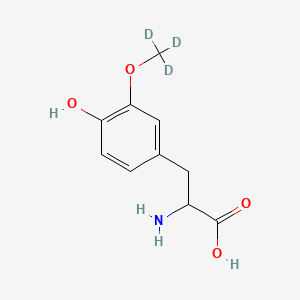

![Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate](/img/structure/B562729.png)

